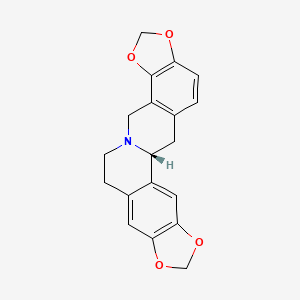

Stylopin

Description

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m1/s1 |

InChI Key |

UXYJCYXWJGAKQY-OAHLLOKOSA-N |

Isomeric SMILES |

C1CN2CC3=C(C[C@@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Stylopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stylopine, a naturally occurring protoberberine alkaloid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of stylopine, with a primary focus on its anti-cancer and anti-inflammatory properties. Extensive research has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a key molecular target in its anti-cancer activity, leading to the modulation of critical downstream signaling pathways. Furthermore, stylopine exhibits notable anti-inflammatory effects through the inhibition of various pro-inflammatory mediators. This document synthesizes the current understanding of stylopine's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate further investigation and drug development endeavors.

Core Mechanisms of Action

Stylopine exerts its pharmacological effects through a multi-targeted approach, primarily impacting signaling pathways involved in cancer progression and inflammation.

Anti-Cancer Activity: Targeting the VEGFR2 Signaling Pathway

The predominant anti-cancer mechanism of stylopine involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase implicated in angiogenesis, tumor growth, and metastasis.[1][2]

1.1.1. Inhibition of VEGFR2 Phosphorylation and Expression

Stylopine has been demonstrated to significantly inhibit the VEGF-induced phosphorylation of VEGFR2 and reduce the total expression of the VEGFR2 protein.[3][4] This action effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival.[2]

1.1.2. Modulation of Downstream Signaling Pathways

By inhibiting VEGFR2, stylopine disrupts several critical downstream signaling pathways:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a key consequence of VEGFR2 blockade by stylopine, leading to decreased cell survival and proliferation.[2]

-

NF-κB Signaling Pathway: Stylopine has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of genes involved in inflammation, cell survival, and proliferation. This inhibition is thought to occur through the suppression of IκBα degradation, which prevents the nuclear translocation of the active NF-κB dimer.[2]

-

STAT3 and RhoA-ROCK Pathways: The VEGFR2 blockade by stylopine also leads to the suppression of these pathways, which are involved in cell migration and invasion.

1.1.3. Induction of Apoptosis

A significant outcome of VEGFR2 inhibition by stylopine is the induction of apoptosis in cancer cells. This is evidenced by mitochondrial membrane damage, a key event in the intrinsic apoptotic pathway.[3][4]

Anti-Inflammatory Activity

Stylopine demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[1][5]

1.2.1. Inhibition of Pro-Inflammatory Cytokines and Mediators

In lipopolysaccharide (LPS)-stimulated macrophages, stylopine has been shown to concentration-dependently reduce the production of:

1.2.2. Inhibition of Pro-Inflammatory Enzymes

The anti-inflammatory effects of stylopine are also attributed to its ability to suppress the expression and activity of pro-inflammatory enzymes:

-

Inducible Nitric Oxide Synthase (iNOS): Stylopine markedly suppresses the expression of iNOS, thereby reducing the production of NO.[1][5]

-

Cyclooxygenase-2 (COX-2): Stylopine inhibits COX-2 activity and expression, leading to a decrease in the synthesis of PGE2.[1][5]

Neuropharmacological Activity (Data currently limited)

While the primary focus of research has been on its anti-cancer and anti-inflammatory effects, the structural similarity of stylopine to other alkaloids suggests potential interactions with neurotransmitter systems. However, comprehensive quantitative data on the binding affinities of stylopine for dopamine, serotonin, and GABA receptors, as well as its inhibitory activity against acetylcholinesterase, are not yet available in the public domain. Further research is required to elucidate the neuropharmacological profile of stylopine.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of stylopine.

| Target/Assay | Cell Line | Parameter | Value | Reference |

| Cell Proliferation | MG-63 (Osteosarcoma) | IC50 | 0.987 µM | [3][4] |

| VEGFR2 Phosphorylation and Expression | MG-63 (Osteosarcoma) | Effective Concentration | 0.9871 µM | [3][4] |

Note: IC50 and Ki values for dopamine receptors, serotonin receptors, acetylcholinesterase, GABA receptors, COX-2, TNF-α, IL-6, and iNOS are not currently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

An In-depth Technical Guide to the Biological Activities of Stylopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stylopine is a naturally occurring protoberberine alkaloid found in various plant species, most notably those belonging to the Papaveraceae family, such as Chelidonium majus. This technical guide provides a comprehensive overview of the diverse biological activities of stylopine, with a focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anti-Cancer Activity

Stylopine has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action in this context involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Cytotoxicity Data

The cytotoxic potential of stylopine has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| MG-63 | Osteosarcoma | 0.987 | [1][2] |

Further research is needed to establish a broader cytotoxicity profile of stylopine against other cancer cell lines such as MCF-7 (breast), A549 (lung), HT-29 (colon), and HCT116 (colon).

Mechanism of Action: Inhibition of VEGFR2 Signaling

A primary molecular target of stylopine in cancer is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[1] Stylopine has been shown to inhibit the phosphorylation and expression of VEGFR2 in human osteosarcoma (MG-63) cells.[2] This inhibition blocks the downstream PI3K/Akt signaling pathway, which is vital for cancer cell survival and proliferation.[1] The disruption of this pathway ultimately leads to mitochondrial membrane damage and the induction of apoptosis (programmed cell death).[1][2]

Figure 1: Stylopine's Inhibition of the VEGFR2 Signaling Pathway.

Anti-inflammatory Activity

Stylopine exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, stylopine has been shown to concentration-dependently reduce the production of several key inflammatory mediators, including:

-

Nitric Oxide (NO)

-

Prostaglandin E2 (PGE2)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

-

Interleukin-6 (IL-6)[3]

This reduction is attributed to the suppression of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[3]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of stylopine are linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Stylopine is believed to exert its anti-inflammatory effect by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Figure 2: Postulated Inhibition of the NF-κB Pathway by Stylopine.

Other Biological Activities

Preliminary studies suggest that stylopine may possess other therapeutic properties, although these areas require more extensive research.

Neuroprotective Activity

There is emerging interest in the neuroprotective effects of stylopine, particularly in the context of cognitive impairment. The scopolamine-induced memory impairment model in rodents is a common in vivo assay for screening potential nootropic and anti-amnesic drugs.[5] It is hypothesized that stylopine may exert its neuroprotective effects by modulating the cholinergic system, which is crucial for learning and memory.[5] Further quantitative studies are necessary to validate these effects.

Antimicrobial Activity

Limited information is available regarding the antibacterial and antiviral activities of stylopine. To establish its potential as an antimicrobial agent, further studies are required to determine its minimum inhibitory concentrations (MICs) against a range of pathogenic bacteria and its half-maximal inhibitory concentrations (IC50) against various viruses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of stylopine's biological activities.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of stylopine in complete culture medium. After overnight incubation, replace the medium with 100 µL of the stylopine dilutions and control solutions.

-

MTT Addition: After the desired treatment period (e.g., 24 hours), add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Figure 3: Experimental Workflow for the MTT Assay.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Cell Lysis: Treat cells with stylopine and/or appropriate stimuli. Lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR2, anti-phospho-VEGFR2, anti-p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 4: Experimental Workflow for Western Blot Analysis.

Transwell Migration Assay

The transwell migration assay is used to assess the migratory capacity of cells in vitro.

Protocol:

-

Cell Preparation: Culture cells to 70-90% confluency and then starve them in serum-free medium for several hours.

-

Assay Setup: Place transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium and add the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours).

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Stylopine: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Natural Protoberberine Alkaloid from Papaveraceae

Introduction

(-)-Stylopine is a protoberberine-type isoquinoline alkaloid predominantly found in plant species of the Papaveraceae and Fumariaceae families.[1] As a significant secondary metabolite, it plays a role in the plant's chemical defense mechanisms.[1] In recent years, (-)-stylopine has attracted considerable scientific interest due to its diverse and potent pharmacological activities, particularly its anti-cancer and anti-inflammatory properties.[1][2] This technical guide provides a detailed overview of (-)-stylopine, covering its biosynthesis, natural occurrence, extraction protocols, and mechanisms of action. Quantitative data is presented in structured tables, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Biosynthesis of (-)-Stylopine

The biosynthesis of (-)-stylopine is an integral part of the broader benzylisoquinoline alkaloid (BIA) pathway, commencing with the amino acid L-tyrosine.[1] The pathway proceeds through the pivotal intermediate (S)-reticuline, which is the branching point for numerous isoquinoline alkaloids.[1] The transformation from (S)-reticuline to (-)-stylopine involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes, to form the characteristic tetracyclic protoberberine core.[1]

The key enzymatic steps are:

-

Berberine Bridge Formation : The enzyme Berberine Bridge Enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine, creating the essential berberine bridge structure.[1][3]

-

Hydroxylation : (S)-scoulerine is subsequently hydroxylated by Cheilanthifoline Synthase (CFS), a cytochrome P450 enzyme, to produce (S)-cheilanthifoline.[1]

-

Methylenedioxy Bridge Formation : The final step involves the formation of a methylenedioxy bridge from the ortho-methoxyphenol moiety of (S)-cheilanthifoline to yield (-)-stylopine.

Occurrence and Distribution in Papaveraceae

Stylopine is a characteristic metabolite of the Papaveraceae family, often referred to as the poppy family. It has been isolated from various species, including Chelidonium majus (Greater Celandine), Stylophorum diphyllum (Celandine Poppy), and Macleaya cordata (Plume Poppy).[1][4][5] The concentration of stylopine can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.[1]

| Plant Species | Plant Part / Condition | (-)-Stylopine Content | Reference |

| Chelidonium majus | Aerial Parts (during flowering) | ~3.1% of Total Alkaloid Fraction | [1] |

| Chelidonium majus | Aerial Parts (after seed ripening) | ~21.2% of Total Alkaloid Fraction | [1] |

Table 1: Quantitative Occurrence of (-)-Stylopine in Chelidonium majus.

| Alkaloid | Yield (mg) from 500 mg Crude Extract |

| (-)-Stylopine | 1.93 |

| Sanguinarine | 0.57 |

| Chelidonine | 1.29 |

| Protopine | 1.95 |

| Coptisine | 7.13 |

Table 2: Yield of (-)-Stylopine and related alkaloids from a Chelidonium majus crude extract using Fast Centrifugal Partition Chromatography (FCPC). Data synthesized from a study on FCPC separation.[6]

Pharmacological Activities and Mechanisms of Action

(-)-Stylopine exhibits a range of significant biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively investigated.

Anti-Cancer Activity: Targeting the VEGFR2 Pathway

Recent studies have identified (-)-stylopine as a potent inhibitor of osteosarcoma cell proliferation and migration.[1][7] Its primary mechanism of action is the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels) and tumor progression.[1][7][8]

Mechanism of Inhibition:

-

VEGF Binding and Activation : Under normal pathological conditions, Vascular Endothelial Growth Factor (VEGF) binds to VEGFR2 on the cancer cell surface.[1]

-

Receptor Dimerization & Autophosphorylation : This binding event triggers the receptor to form a dimer and undergo autophosphorylation on specific tyrosine residues within its intracellular domain, thereby activating it.[1]

-

Downstream Signaling : Activated VEGFR2 initiates multiple downstream signaling cascades, including the STAT3 and RhoA-ROCK pathways, which are crucial for promoting cell proliferation, migration, invasion, and survival.[1]

-

Inhibition by (-)-Stylopine : (-)-Stylopine intervenes by significantly inhibiting the VEGF-induced phosphorylation of VEGFR2.[1][7] This blockade prevents the activation of the downstream signaling molecules, leading to the suppression of metastatic processes and the induction of apoptosis (programmed cell death) in osteosarcoma cells.[1][7]

Anti-Inflammatory Activity: Inhibition of NF-κB Pathway

(-)-Stylopine has also demonstrated significant anti-inflammatory effects.[2][9] One of its key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[2] By suppressing this pathway, stylopine reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10]

Mechanism of Inhibition:

-

An inflammatory stimulus activates the IκB kinase (IKK) complex.

-

IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.

-

The degradation of IκBα releases the NF-κB dimer.

-

NF-κB translocates to the nucleus and binds to DNA, initiating the transcription of pro-inflammatory genes.

-

Stylopine is postulated to inhibit the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.[2]

Quantitative Pharmacological Data

The efficacy of (-)-stylopine has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Cell Line | Assay / Endpoint | Effective Concentration (µM) | Reference |

| (-)-Stylopine | MG-63 (Osteosarcoma) | Inhibition of VEGFR2 Phosphorylation & Apoptosis Induction | 0.9871 | [7][11] |

| Axitinib (Standard Drug) | MG-63 (Osteosarcoma) | Inhibition of VEGFR2 Phosphorylation | 2.107 | [7] |

Table 3: Comparative Efficacy of (-)-Stylopine in Osteosarcoma Cells.

Experimental Protocols

Protocol 1: Extraction, and Isolation of (-)-Stylopine

This section details a generalized workflow for the extraction and purification of (-)-stylopine from plant material, such as Chelidonium majus.[6][12][13]

Methodology:

-

Preparation of Plant Material : Dried plant material (e.g., aerial parts of Chelidonium majus) is ground into a fine powder to increase the surface area for extraction.[13]

-

Solvent Extraction : The powdered material is macerated or refluxed with a polar solvent, typically methanol or ethanol, to extract the alkaloids and other metabolites.[6][13] This step is often repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined solvent extracts are filtered, and the solvent is removed under reduced pressure to yield a crude residue.[6]

-

Acid-Base Partitioning :

-

Acidification : The crude residue is dissolved in a dilute acidic solution (e.g., 1-5% H₂SO₄ or HCl). This protonates the basic alkaloids, rendering them water-soluble.[6][12]

-

Defatting : The acidic solution is washed with a non-polar organic solvent (e.g., dichloromethane or hexane) to remove lipids and other non-alkaloidal impurities. The organic layer is discarded.[6][12]

-

Basification : The pH of the aqueous layer is adjusted to 9-11 by the slow addition of a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, converting them back to their free-base form, which have low solubility in water.[12][13]

-

Extraction : The basified aqueous solution is then repeatedly extracted with an organic solvent like chloroform or dichloromethane. The alkaloids partition into the organic layer.[12]

-

-

Purification : The combined organic extracts are dried (e.g., over anhydrous sodium sulfate), filtered, and concentrated to yield a crude alkaloid fraction.[13] This fraction is then subjected to further purification using chromatographic techniques:

-

Column Chromatography : The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., chloroform:methanol).[12]

-

Fast Centrifugal Partition Chromatography (FCPC) : A more advanced, high-speed counter-current chromatography technique that offers efficient separation and higher yields.[6][13]

-

-

Analysis : Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure (-)-stylopine.[12] Pure fractions are combined, and the solvent is evaporated to yield the final product. The structure is confirmed using spectroscopic methods like NMR and Mass Spectrometry.[14]

Protocol 2: Western Blot Analysis for VEGFR2 Phosphorylation

This protocol is used to determine the effect of stylopine on the phosphorylation of VEGFR2 in cancer cells, such as the MG-63 osteosarcoma cell line.[2][7]

Methodology:

-

Cell Culture and Treatment : MG-63 cells are cultured in appropriate media. Cells are then treated with VEGF-165 (to induce VEGFR2 phosphorylation) in the presence or absence of varying concentrations of (-)-stylopine for a specified time. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., axitinib) are included.

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

Blocking : The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2). A separate blot is run and incubated with an antibody for total VEGFR2 to serve as a loading control.

-

Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2] The intensity of the bands, corresponding to the protein levels, is quantified using densitometry software. A decrease in the p-VEGFR2/Total VEGFR2 ratio in stylopine-treated cells compared to the VEGF-only control indicates inhibition.

Conclusion

(-)-Stylopine is a compelling natural metabolite from the Papaveraceae family with significant therapeutic potential. Its well-defined biosynthetic pathway and its potent, targeted inhibition of key signaling cascades in cancer and inflammation, such as the VEGFR2 and NF-κB pathways, mark it as a promising lead compound for drug discovery and development.[1][2] The effective concentrations observed in preclinical models, sometimes surpassing those of standard drugs, further underscore its potential.[7] The detailed protocols for its isolation and biological evaluation provided herein serve as a valuable resource for researchers aiming to further explore and harness the pharmacological properties of this important natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis. Part XXI. Investigations on the biosynthesis of stylopine in Chelidonium majus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stylophorum diphyllum - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

(S)-Stylopine: A Comprehensive Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Stylopine, a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae family, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides an in-depth overview of the pharmacological effects of (S)-Stylopine, with a primary focus on its anti-inflammatory and anti-cancer activities. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the core signaling pathways are presented to facilitate further investigation and drug development efforts.

Introduction

(S)-Stylopine, also known as (-)-Tetrahydrocoptisine, is a bioactive isoquinoline alkaloid.[1][2] It is a constituent of various medicinal plants, including those from the Corydalis and Chelidonium genera.[3] Historically, plants containing (S)-Stylopine have been used in traditional medicine, and modern research is now elucidating the molecular mechanisms behind its therapeutic potential. The primary areas of investigation include its effects on inflammation and cancer, where it has demonstrated promising activity.[1][4][5]

Core Pharmacological Effects

The pharmacological activities of (S)-Stylopine are primarily attributed to its modulation of key cellular signaling pathways involved in inflammation and cancer progression.

Anti-Inflammatory Effects

(S)-Stylopine exhibits significant anti-inflammatory properties. Its mechanism of action is linked to the downregulation of pro-inflammatory mediators.[6] In vitro and in vivo studies have shown that (S)-Stylopine can reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[7][8] This activity is mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Anti-Cancer Effects

(S)-Stylopine has demonstrated notable anti-cancer potential, particularly in osteosarcoma.[9] Its primary mechanism in this context is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[3][4][5][9] By targeting VEGFR-2, (S)-Stylopine can suppress angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[3] Furthermore, it has been shown to inhibit cancer cell proliferation, migration, and induce apoptosis (programmed cell death).[9][10][11]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of (S)-Stylopine.

Table 1: In Vitro Cytotoxicity of (S)-Stylopine

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MG-63 | Osteosarcoma | 0.987 | [9] |

Table 2: Anti-Inflammatory Activity of (S)-Stylopine

| Assay | Model | Effect | Reference |

| Cytokine Production | LPS-stimulated RAW 264.7 cells | Reduction of NO, PGE2, TNF-α, IL-1β, IL-6 | [7][8] |

Signaling Pathways

The pharmacological effects of (S)-Stylopine are underpinned by its interaction with specific signaling cascades.

Inhibition of NF-κB Signaling Pathway

(S)-Stylopine's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the degradation of IκBα, the inhibitor of NF-κB, (S)-Stylopine blocks the translocation of the active NF-κB dimer to the nucleus. This, in turn, downregulates the expression of genes encoding pro-inflammatory cytokines and other inflammatory mediators.[1]

Inhibition of VEGFR-2 Signaling Pathway

The anti-cancer activity of (S)-Stylopine, particularly in osteosarcoma, is mediated through the inhibition of the VEGFR-2 signaling pathway. (S)-Stylopine has been shown to inhibit the phosphorylation of VEGFR-2, which is a critical step in its activation. This blockade prevents the initiation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are essential for cancer cell proliferation, migration, and angiogenesis.[4][5][9][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of (S)-Stylopine's pharmacological effects.

MTT Assay for Cell Viability

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of (S)-Stylopine.

Materials:

-

96-well plates

-

(S)-Stylopine

-

Target cancer cell line (e.g., MG-63)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of (S)-Stylopine in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the different concentrations of (S)-Stylopine. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7][13]

Transwell Migration Assay

This assay assesses the effect of (S)-Stylopine on cancer cell migration.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Target cancer cell line

-

Serum-free medium

-

Complete medium (with fetal bovine serum as a chemoattractant)

-

(S)-Stylopine

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Procedure:

-

Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if assessing invasion. For migration, no coating is necessary.

-

Harvest and resuspend cells in serum-free medium.

-

Add 500 µL of complete medium to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.

-

Add different concentrations of (S)-Stylopine to both the upper and lower chambers.

-

Incubate for 12-24 hours.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Wash the inserts with PBS.

-

Count the migrated cells in several random fields under a microscope.[1][11][14][15]

Western Blot for NF-κB and VEGFR-2 Signaling

This protocol is used to analyze the effect of (S)-Stylopine on the protein expression and phosphorylation status of key signaling molecules.

Materials:

-

Target cells

-

(S)-Stylopine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-phospho-IκBα, anti-VEGFR-2, anti-phospho-VEGFR-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Treat cells with (S)-Stylopine for the desired time. For NF-κB activation, stimulate with an appropriate agent (e.g., LPS) for a short period before lysis. For VEGFR-2, stimulate with VEGF.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).[5][6][16]

Conclusion

(S)-Stylopine is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its mechanisms of action, primarily through the inhibition of the NF-κB and VEGFR-2 signaling pathways, make it an attractive candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of (S)-Stylopine and its derivatives.

References

- 1. corning.com [corning.com]

- 2. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. plant.korea.ac.kr [plant.korea.ac.kr]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 12. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. clyte.tech [clyte.tech]

- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Stylopine: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Stylopine, also known as (-)-Tetrahydrocoptisine, is a protoberberine-type isoquinoline alkaloid that has attracted considerable scientific interest for its diverse pharmacological activities.[1][2][3] Found predominantly in plant species of the Papaveraceae and Fumariaceae families, such as Chelidonium majus (Greater Celandine) and various Corydalis species, stylopine is a key component of several traditional herbal remedies.[1][4][5] Historically, these plants have been used to treat a range of ailments, including liver disease, pain, and inflammation.[5][6]

This technical guide provides a comprehensive overview of stylopine, bridging its traditional applications with modern pharmacological evidence. It details the compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate advanced research and drug development.

Physicochemical Properties

The fundamental properties of (-)-Stylopine are essential for its identification, characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO₄ | [2][7] |

| Molecular Weight | 323.3 g/mol | [2][7] |

| IUPAC Name | (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | [2][7] |

| Synonyms | (-)-Tetrahydrocoptisine, (S)-Stylopine | [2][7] |

| CAS Number | 84-39-9 | [2] |

Traditional and Ethnomedicinal Uses

Stylopine-containing plants have a long history in traditional medicine systems worldwide.

-

Chelidonium majus (Greater Celandine): In traditional European and Asian medicine, this plant has been used for the treatment of warts, papillomas, and condylomas, as well as for liver diseases.[5]

-

Corydalis Species: Various species, such as Corydalis yanhusuo and Corydalis saxicola, are staples in Traditional Chinese Medicine (TCM).[6][8] They are traditionally used to promote blood circulation, alleviate various types of pain (including headaches, abdominal pain, and arthralgia), and for their heat-clearing and detoxification properties.[6][8] For instance, Corydalis saxicola has been applied to treat hepatitis, cirrhosis, and liver cancer.[6] The Bhutanese medicinal plant Corydalis calliantha is used for the treatment of malaria.[9]

Pharmacological Activities and Mechanisms of Action

Modern research has focused on elucidating the molecular mechanisms behind stylopine's therapeutic effects, primarily its anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity

Stylopine has demonstrated significant potential as an anti-cancer agent, particularly in osteosarcoma.[4][10] Its primary mechanism involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of angiogenesis, cell proliferation, and tumor progression.[4][10][11][12]

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like PI3K-Akt.[4][11][13] These pathways are crucial for cancer cell proliferation, migration, and survival.[4][13] Stylopine inhibits the VEGF-induced phosphorylation of VEGFR2, effectively blocking these downstream signals.[4][10] This action leads to the suppression of cell migration, induction of mitochondrial membrane damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[10][12][13]

Stylopine has shown greater efficacy in inhibiting osteosarcoma cell proliferation compared to the standard VEGFR inhibitor, Axitinib.

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference(s) |

| (-)-Stylopine | MG-63 (Osteosarcoma) | 0.987 | [10][11] |

| Axitinib (Standard) | MG-63 (Osteosarcoma) | 2.107 | [10] |

The following protocols are commonly used to evaluate the anti-cancer effects of stylopine.[10][12]

-

MTT Assay (Cell Proliferation):

-

Cell Seeding: Seed MG-63 cells in 96-well plates.

-

Treatment: Treat cells with varying concentrations of stylopine and a standard drug (e.g., Axitinib).

-

Incubation: Incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

-

Measurement: Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC₅₀ value.[10]

-

-

Western Blotting (Protein Expression):

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane and incubate with primary antibodies against total VEGFR2 and phosphorylated VEGFR2.

-

Secondary Antibody: Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) system to quantify protein levels.[2][10]

-

Anti-Inflammatory Activity

Stylopine demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of inflammatory mediators.[5][14]

The anti-inflammatory effects of stylopine are partly mediated through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][14] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes.[14][15] By preventing its activation, stylopine suppresses the inflammatory cascade.[2] Furthermore, in macrophage cell lines like RAW 264.7, stylopine has been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[5][16] This is achieved by markedly suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Studies using in-vivo models have confirmed the anti-inflammatory efficacy of stylopine (Tetrahydrocoptisine).

| In-Vivo Model | Effect of Stylopine (Tetrahydrocoptisine) | Reference(s) |

| Carrageenan-Induced Paw Edema | Significant reduction in paw edema | [14] |

| LPS-Induced Systemic Inflammation | Significant reduction in serum TNF-α and IL-6 levels | [14] |

This is a standard model for evaluating acute inflammation.[14]

-

Animal Grouping: Divide rodents into control, stylopine-treated, and positive control (e.g., indomethacin) groups.

-

Drug Administration: Administer stylopine or control vehicle orally or via intraperitoneal injection.

-

Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.[14]

Extraction, Isolation, and Quantification

Efficiently obtaining pure stylopine from natural sources is critical for research. Methodologies have advanced from classical techniques to modern chromatography.[17]

Extraction and Purification Workflow

The general process involves extraction from plant material, partitioning to enrich the alkaloid fraction, and chromatographic purification.

Quantitative Data: Stylopine Concentration in Plants

The concentration of stylopine can vary significantly. High-performance liquid chromatography (HPLC) is the standard method for quantification.[1]

| Plant Species | Plant Part | (-)-Stylopine Concentration (mg/g of dry material) | Reference(s) |

| Chelidonium majus | Aerial Parts | 0.10 - 0.85 | [1] |

Experimental Protocols

This method leverages the basic nature of alkaloids for separation.[1][17]

-

Preparation: Defat dried, powdered plant material using a non-polar solvent like hexane.

-

Extraction: Extract the defatted material with a polar solvent, typically methanol, under reflux.

-

Acid-Base Partitioning:

-

Evaporate the methanol extract to dryness. Dissolve the residue in an acidic aqueous solution (e.g., 2-3% HCl) to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., chloroform) to remove impurities.

-

Make the aqueous layer basic (pH 9-11) with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Repeatedly extract the basic solution with an organic solvent like chloroform.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate. The resulting crude alkaloid mixture is then purified using column chromatography.[17]

A more rapid and efficient liquid-liquid chromatography technique for purification.[17][18]

-

Solvent System: Prepare a biphasic solvent system, such as chloroform, methanol, and 0.3 M hydrochloric acid.

-

Equilibration: Fill the FCPC instrument with the stationary phase and pump the mobile phase through at a high rotational speed (e.g., 1000-2000 rpm) until equilibrium is reached.

-

Sample Injection: Dissolve the crude alkaloid extract in a small volume of the solvent system and inject it into the instrument.

-

Elution and Collection: Elute with the mobile phase and collect fractions.

-

Analysis: Analyze fractions using TLC or HPLC to identify those containing pure stylopine. Combine the pure fractions and evaporate the solvent.[17][18]

Conclusion and Future Prospects

Stylopine is a compelling natural product with a strong foundation in traditional medicine and significant, mechanistically-defined potential in modern pharmacology. Its ability to potently inhibit the VEGFR2 signaling pathway, demonstrating superior in-vitro efficacy to some standard drugs, marks it as a promising lead compound for developing novel anti-cancer therapies, especially for diseases like osteosarcoma.[4][10] Concurrently, its anti-inflammatory properties, mediated through the NF-κB pathway, broaden its therapeutic potential.[2][14]

Future research should focus on preclinical and clinical studies to validate these findings in vivo.[10] Additionally, optimizing drug delivery systems could enhance stylopine's bioavailability and therapeutic efficacy while minimizing potential systemic toxicity, paving the way for its development as a next-generation therapeutic agent.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydrocoptisine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiplasmodial agents from the Bhutanese medicinal plant Corydalis calliantha [researchonline.jcu.edu.au]

- 10. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 16. selleckchem.com [selleckchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of Stylopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stylopine, a naturally occurring isoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a promising candidate for anti-inflammatory drug development. Preclinical studies have demonstrated its potent ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the anti-inflammatory properties of stylopine, detailing its mechanisms of action, summarizing available quantitative data, and providing detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

Stylopine, also known as tetrahydrocoptisine, is a bioactive alkaloid that has garnered significant attention for its diverse pharmacological activities.[1] This guide focuses specifically on its well-documented anti-inflammatory effects, providing a technical framework for its further study and potential therapeutic development.

In Vitro Anti-inflammatory Activity

Stylopine has been shown to exert significant anti-inflammatory effects in in vitro models, primarily through the inhibition of key inflammatory mediators in activated macrophages.

Inhibition of Inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, stylopine has been observed to reduce the production of several critical pro-inflammatory molecules in a concentration-dependent manner.[2]

-

Nitric Oxide (NO): An important signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.

-

Prostaglandin E2 (PGE2): A key mediator of inflammation, pain, and fever, synthesized by cyclooxygenase-2 (COX-2).

-

Pro-inflammatory Cytokines:

-

Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation.

-

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory responses.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in chronic conditions.

-

Table 1: Qualitative Summary of Stylopine's Inhibitory Effects on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Mediator | Effect of Stylopine | Reference |

| Nitric Oxide (NO) | Concentration-dependent reduction | [2] |

| Prostaglandin E2 (PGE2) | Concentration-dependent reduction | [2] |

| Tumor Necrosis Factor-alpha (TNF-α) | Concentration-dependent reduction | [2] |

| Interleukin-1beta (IL-1β) | Concentration-dependent reduction | [2] |

| Interleukin-6 (IL-6) | Concentration-dependent reduction | [2] |

Note: Specific IC50 values for the inhibition of these inflammatory mediators by stylopine in RAW 264.7 cells are not consistently reported in the currently available literature.

Downregulation of Pro-inflammatory Enzymes

The inhibitory effects of stylopine on NO and PGE2 production are attributed to its ability to suppress the expression of their respective synthesizing enzymes, iNOS and COX-2.[2] Western blot analysis has shown a marked, concentration-dependent decrease in the protein levels of both iNOS and COX-2 in LPS-stimulated macrophages treated with stylopine.[2]

Mechanism of Action: Modulation of Key Signaling Pathways

Stylopine's anti-inflammatory effects are mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the active NF-κB (p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Stylopine is believed to inhibit this pathway by preventing the degradation of IκBα.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades involving extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in the production of inflammatory mediators. Stylopine's anti-inflammatory activity is also linked to its ability to modulate this pathway, although the precise effects on the phosphorylation status of ERK, JNK, and p38 require further quantitative elucidation.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of stylopine have been corroborated in preclinical animal models of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay for evaluating acute inflammation.[1] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[1] Stylopine has been shown to reduce this edema, demonstrating its anti-edematous effects in the early phases of inflammation.[1]

Table 2: Qualitative Summary of Stylopine's Effect on Carrageenan-Induced Paw Edema

| Animal Model | Parameter Measured | Effect of Stylopine | Reference |

| Rodent | Paw Edema Volume | Reduction in paw swelling | [1] |

Note: Specific dose-response data and percentage of edema inhibition for stylopine are not consistently reported in the currently available literature.

LPS-Induced Systemic Inflammation

Systemic administration of LPS in rodents mimics a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.[1] This model is valuable for investigating the systemic anti-inflammatory effects of compounds. Stylopine has shown potential in this model by suppressing the production of key inflammatory mediators.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of stylopine's anti-inflammatory properties. These are general protocols and may require optimization for specific experimental conditions.

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Stylopine

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of stylopine for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Treated RAW 264.7 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse the cell pellets with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay assesses the anti-inflammatory effect of a compound on acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Stylopine

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., saline with a small percentage of Tween 80)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Protocol:

-

Acclimatize the animals for at least one week.

-

Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of stylopine).

-

Administer stylopine or the standard drug orally or intraperitoneally.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group relative to the control group.

Pharmacokinetics and Safety

Currently, there is a lack of publicly available in vivo pharmacokinetic studies directly evaluating different formulations of stylopine.[3] Like many natural compounds, stylopine's clinical development may face challenges due to its physicochemical properties, which could lead to poor oral bioavailability.[3] In silico studies have been used to predict its pharmacokinetic properties and potential toxicity.[1] Further research is needed to determine the pharmacokinetic profile and to conduct comprehensive safety and toxicity studies of stylopine.

Conclusion

Stylopine exhibits significant anti-inflammatory properties, as demonstrated by its ability to inhibit the production of key inflammatory mediators and enzymes in vitro and to reduce inflammation in preclinical animal models. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. While the existing data strongly support its potential as an anti-inflammatory agent, further research is required to obtain more detailed quantitative data, including IC50 values for its various inhibitory effects and comprehensive in vivo efficacy and pharmacokinetic data. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the therapeutic potential of stylopine for the treatment of inflammatory diseases.

References

Stylopine: A Potential Anti-Cancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stylopine, a naturally occurring protoberberine alkaloid, has emerged as a promising candidate in the field of oncology research. This technical guide provides an in-depth overview of the anti-cancer potential of stylopine, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation. The primary anti-cancer activity of stylopine is attributed to its potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of tumor angiogenesis, proliferation, and survival. This inhibition triggers a cascade of downstream events, culminating in apoptosis and the suppression of cell migration. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of stylopine.

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

Current research has identified VEGFR2 as a primary molecular target of stylopine in cancer cells.[1][2] Stylopine has been shown to effectively inhibit the activation of VEGFR2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis and tumor progression.[3][4] By binding to the VEGFR2 kinase domain, stylopine inhibits its phosphorylation and subsequent downstream signaling.[1][5] This blockade disrupts crucial pathways for cancer cell survival and proliferation, most notably the PI3K/Akt pathway.[2][6] The inhibition of this pro-survival signaling ultimately leads to mitochondrial membrane damage, a key initiating event in the intrinsic apoptotic cascade.[1][2]

The downstream consequences of VEGFR2 inhibition by stylopine include:

-

Induction of Apoptosis: By disrupting the mitochondrial membrane potential, stylopine triggers the release of pro-apoptotic factors, leading to the activation of caspase-3 and subsequent programmed cell death.[1]

-

Inhibition of Cell Migration: As a potent inhibitor of VEGFR2, stylopine effectively curtails the migration of cancer cells, a critical step in metastasis.[1]

While the primary focus has been on VEGFR2, like other protoberberine alkaloids, stylopine may possess other mechanisms of action that warrant further investigation, such as effects on the cell cycle or tubulin polymerization.

Quantitative Data from Preclinical Studies

The anti-cancer efficacy of stylopine has been quantified in several in vitro studies. The following tables summarize the available data on its cytotoxic activity and inhibitory concentrations.

Table 1: Cytotoxicity of Stylopine and Related Alkaloids in Various Cancer Cell Lines

| Alkaloid | Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| (-)-Stylopine | Protoberberine | MG-63 (Osteosarcoma) | 0.9871 | [1][6] |

| Dihydrosanguinarine | Protoberberine | SMMC-7721 (Hepatocellular Carcinoma) | 27.77 ± 2.29 | [6] |

| A549 (Lung Carcinoma) | 28.22 ± 1.03 | [6] | ||

| HT-29 (Colorectal Adenocarcinoma) | 28.34 ± 2.00 | [6] | ||

| Xylopine | Aporphine | HCT116 (Colorectal Carcinoma, 3D model) | 24.6 | [6] |

Table 2: Comparative Analysis of VEGFR2 Inhibition by Stylopine and Axitinib

| Compound | Target | Metric | Value | Cell Line | Reference |

| Stylopine | Phospho-VEGFR2 & Total VEGFR2 | Effective Inhibitory Concentration | 0.9871 µM | MG-63 | [1] |

| Axitinib (standard) | Phospho-VEGFR2 & Total VEGFR2 | Effective Inhibitory Concentration | 2.107 µM | MG-63 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by stylopine.

Caption: Stylopine inhibits the VEGFR2 signaling pathway, leading to apoptosis.

Caption: General experimental workflow for evaluating the anti-cancer effects of stylopine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of stylopine's anti-cancer properties.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of stylopine on cancer cells and to calculate the IC50 value.

-

Materials:

-

Cancer cell line (e.g., MG-63)

-

Complete culture medium

-

Stylopine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of stylopine in culture medium.

-

Remove the culture medium from the wells and add 100 µL of the stylopine dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

-

Apoptosis Assays

This method is used to visualize the morphological changes in the nucleus of apoptotic cells.

-

Materials:

-

Treated and untreated cells

-

PBS

-

Ethidium Bromide solution (100 µg/mL)

-

Acridine Orange solution (100 µg/mL)

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells on coverslips in a 6-well plate and treat with stylopine for the desired time.

-

Wash the cells twice with ice-cold PBS.

-

Stain the cells with a 1:1 mixture of EB and AO solution for 5 minutes at room temperature in the dark.

-

Wash the cells gently with PBS.

-

Mount the coverslips on glass slides.

-

Observe the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells will have orange to red nuclei with condensed or fragmented chromatin.

-

This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.

-

Materials:

-

Treated and untreated cells

-

JC-1 staining solution

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with stylopine for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in culture medium containing JC-1 dye and incubate for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Cell Migration Assay (Transwell Assay)

This assay is used to assess the inhibitory effect of stylopine on cancer cell migration.

-

Materials:

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Stylopine

-

Crystal violet staining solution

-

-

Procedure:

-

Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if required.

-

Seed cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of stylopine.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Gene Expression Analysis (qRT-PCR for VEGFR2)

This protocol is for quantifying the effect of stylopine on VEGFR2 mRNA expression.

-

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for VEGFR2 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

-

Procedure:

-

Treat cells with stylopine for the desired time.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and specific primers for VEGFR2 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in VEGFR2 gene expression.

-

Protein Expression Analysis (Western Blot for p-VEGFR2 and Akt)

This method is used to analyze the effect of stylopine on the phosphorylation of VEGFR2 and downstream signaling proteins like Akt.

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with stylopine and/or VEGF as required.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH) and total protein levels.

-

Conclusion and Future Directions

Stylopine demonstrates significant potential as an anti-cancer agent, primarily through the targeted inhibition of the VEGFR2 signaling pathway. The available preclinical data, particularly in osteosarcoma, is promising and warrants further investigation. Future research should focus on:

-

Broadening the Scope: Evaluating the efficacy of stylopine across a wider range of cancer cell lines to identify other sensitive cancer types.

-

In Vivo Studies: Conducting animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of stylopine.

-

Combination Therapies: Investigating the synergistic effects of stylopine with existing chemotherapeutic agents.

-

Exploring Other Mechanisms: Delving into other potential anti-cancer mechanisms of stylopine, such as its effects on cell cycle regulation and tubulin polymerization.

The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the study of stylopine and unlock its full therapeutic potential in the fight against cancer.

References

- 1. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Biosynthesis of Stylopine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of (-)-stylopine, a tetrahydroprotoberberine alkaloid of significant interest due to its pharmacological potential. The biosynthesis of stylopine is a multi-step enzymatic process primarily occurring in plant species of the Papaveraceae family. This document details the core biosynthetic pathway, the enzymes involved, available quantitative data, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, metabolic engineering, and drug development.

Introduction